1-(2-methylphenyl)pyrrole-2,5-dione

Vue d'ensemble

Description

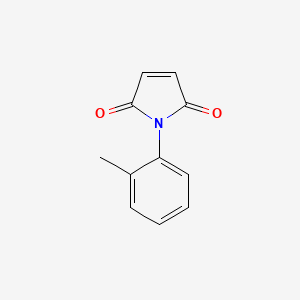

1-(2-methylphenyl)pyrrole-2,5-dione: is a derivative of maleimide, a compound known for its unsaturated imide structure. This compound is characterized by the presence of a tolyl group attached to the nitrogen atom of the maleimide ring. Maleimides, including N-o-tolyl-maleimide, are important building blocks in organic synthesis due to their reactivity and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-o-tolyl-maleimide typically involves the reaction of maleic anhydride with o-toluidine, followed by cyclization and dehydration. The reaction conditions often include the use of a solvent such as acetic acid and a dehydrating agent like phosphorus pentoxide .

Industrial Production Methods: Industrial production of N-o-tolyl-maleimide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Des Réactions Chimiques

Types of Reactions: N-o-tolyl-maleimide undergoes various chemical reactions, including:

Addition Reactions: The compound readily participates in Michael addition reactions with nucleophiles such as thiols and amines.

Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienes to form cyclic adducts.

Common Reagents and Conditions:

Thiol-Maleimide Reaction: This reaction occurs under mild conditions, typically at pH 7.0, and forms a stable thiosuccinimide product.

Diels-Alder Reaction: This reaction requires elevated temperatures and the presence of a suitable diene.

Major Products:

Thiosuccinimide Derivatives: Formed from the reaction with thiols.

Cyclic Adducts: Formed from Diels-Alder reactions.

Applications De Recherche Scientifique

Synthesis and Structural Properties

1-(2-Methylphenyl)pyrrole-2,5-dione can be synthesized through various chemical pathways. For instance, amidrazone derivatives have been shown to react with cyclic anhydrides to yield pyrrole-2,5-dione derivatives. This reaction is facilitated by specific anhydrides such as 2,3-dimethylmaleic anhydride, leading to the formation of structurally distinct compounds with potential pharmacological properties .

Biological Activities

The biological evaluation of this compound derivatives has revealed significant pharmacological activities:

- Anti-inflammatory Properties : Compounds derived from 1H-pyrrole-2,5-dione have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). For example, a compound identified as MPO-0029 demonstrated potent COX-2 inhibition with an IC50 value of 6.0 nM and a selectivity index greater than 168 compared to celecoxib . This indicates its potential as a therapeutic agent for inflammatory diseases.

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of pyrrole derivatives. Certain compounds have shown effectiveness against various bacterial strains, suggesting their potential use in developing new antibiotics or antimicrobial agents .

- Antiproliferative Effects : Studies involving the antiproliferative effects of these compounds on cancer cell lines (e.g., HepG-2 for liver cancer and MCF-7 for breast cancer) have shown promising results. Compounds based on this compound exhibited higher activity against cancer cells compared to standard chemotherapeutic agents like doxorubicin .

Case Study 1: COX Inhibition

A study focused on the synthesis and biological evaluation of various pyrrole derivatives revealed that one specific compound (MPO-0029) had superior COX-2 inhibitory activity compared to existing drugs. The molecular docking studies confirmed strong binding interactions with the COX-2 enzyme, providing insights into its mechanism of action .

Case Study 2: Antiproliferative Activity

Another research effort synthesized a series of chalcone-imide derivatives based on pyrrole structures. The antiproliferative effects were assessed using the MTT assay on human cancer cell lines. The findings indicated that these derivatives significantly inhibited cell viability in both liver and breast cancer models .

Potential Therapeutic Uses

The diverse biological activities exhibited by this compound derivatives suggest several therapeutic applications:

- Anti-inflammatory Drugs : Given their selective inhibition of COX enzymes, these compounds could serve as alternatives or adjuncts to current anti-inflammatory medications.

- Antimicrobial Agents : The antimicrobial efficacy points towards their potential use in treating infections caused by resistant bacterial strains.

- Cancer Therapeutics : The antiproliferative properties indicate that these compounds might be developed into novel anticancer therapies.

Mécanisme D'action

The mechanism of action of N-o-tolyl-maleimide involves its reactivity with nucleophiles. The maleimide moiety acts as an electrophile, reacting with thiol groups in proteins to form stable thiosuccinimide linkages. This reactivity is utilized in bioconjugation to modify proteins and peptides, enhancing their stability and functionality .

Comparaison Avec Des Composés Similaires

- N-Phenylmaleimide

- N-Benzylmaleimide

- N-Cyclohexylmaleimide

Comparison: N-o-tolyl-maleimide is unique due to the presence of the o-tolyl group, which imparts specific electronic and steric properties. Compared to N-phenylmaleimide, N-o-tolyl-maleimide has a slightly different reactivity profile due to the methyl group on the aromatic ring. This can influence the compound’s behavior in certain reactions and its overall stability .

Activité Biologique

1-(2-Methylphenyl)pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C11H9NO2

- Molecular Weight : 189.19 g/mol

This compound features a pyrrole ring substituted with a 2-methylphenyl group and two carbonyl groups at positions 2 and 5 of the pyrrole ring.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds derived from this structure can inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies. Specifically, certain derivatives demonstrated a marked reduction in cytokine levels, suggesting their potential as anti-inflammatory agents .

Table 1: Inhibition of Cytokine Production by Pyrrole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 70 | 50 |

| Ibuprofen | 65 | 50 |

2. Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has also been documented. Various studies have tested these compounds against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess strong antibacterial properties, making them promising candidates for developing new antimicrobial agents .

Table 2: Antibacterial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

3. Anticancer Activity

The anticancer potential of pyrrole derivatives is particularly noteworthy. In vitro studies have shown that some compounds can inhibit the growth of various cancer cell lines. For example, derivatives have been found to disrupt cell cycle progression and induce apoptosis in cancer cells .

Case Study: Anticancer Effects on Colon Cancer Cells

A specific derivative demonstrated significant growth inhibition against colon cancer cell lines (HCT-116 and SW-620), with a GI50 value in the nanomolar range. Furthermore, in vivo studies using rat models indicated that these compounds could effectively reduce tumor size in chemically induced colon cancer .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Inhibition of Cyclooxygenase Enzymes : Some studies suggest that these compounds may act as selective inhibitors of COX-2 enzymes involved in inflammatory processes .

- Interaction with Growth Factor Receptors : Molecular docking studies have shown that certain derivatives can bind to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, potentially interfering with signaling pathways crucial for tumor growth .

Toxicity Profile

While many pyrrole derivatives exhibit promising biological activities, their toxicity profiles need careful evaluation. Preliminary studies indicate that at lower concentrations (10 µg/mL), these compounds do not induce significant cytotoxic effects on PBMCs; however, higher concentrations (100 µg/mL) may lead to reduced cell viability .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing 1-(2-methylphenyl)pyrrole-2,5-dione derivatives?

The synthesis of pyrrole-2,5-dione derivatives often involves 1,3-dipolar cycloaddition or Michael addition reactions . For example, modified scaffolds can be synthesized via cycloaddition with nitrile imines generated from hydrazones under specific conditions . Additionally, maleimide-based intermediates (e.g., fluorine-18 labeled reagents) are synthesized using chemoselective fluorination strategies, enabling applications in radiochemistry . Structural diversification is achieved by substituting the phenyl ring with groups like methyl, halogen, or acetyl moieties .

Q. How are the structural and electronic properties of these compounds characterized?

Key techniques include:

- Spectroscopy : IR and -NMR for functional group identification and substitution patterns .

- X-ray crystallography : To resolve crystal structures and confirm stereochemistry, as demonstrated for related compounds like 1-(2-methoxyphenyl)pyrrole-2,5-dione .

- Mass spectrometry : For molecular weight validation and fragmentation analysis .

Q. What pharmacological activities have been reported for pyrrole-2,5-dione derivatives?

These compounds exhibit diverse bioactivities:

- Anticonvulsant effects : Michael adducts of 1-(4-acetylphenyl)pyrrolidine-2,5-dione inhibit GABA-transaminase (IC = 5.2–160.4 µM), comparable to vigabatrin .

- Antiviral activity : Derivatives with fluorophenyl groups show potential as HIV-1 integrase inhibitors .

- Anticancer properties : Protein kinase inhibitors (e.g., 1-(4-chlorobenzyl)-3-chloro derivatives) induce apoptosis in colon carcinoma cells via DNA damage .

Advanced Research Questions

Q. How do structural modifications influence enzyme inhibition mechanisms?

Substitutions on the phenyl ring and pyrrole core modulate target specificity. For example:

- Electron-withdrawing groups (e.g., bromine, chlorine) enhance binding to kinases by stabilizing charge interactions in catalytic domains .

- Hydrophobic substituents (e.g., methyl, propyl) improve blood-brain barrier penetration, critical for central nervous system-targeted agents like GABA-transaminase inhibitors .

Structure-activity relationship (SAR) studies using fluorinated analogs reveal that para-substitutions on the phenyl ring optimize radiochemical yields in -labeling applications .

Q. What methodologies are used for radiofluorination of pyrrole-2,5-dione derivatives?

Prosthetic groups like 1-[3-(2-[]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione ([]FPyMe) enable site-specific labeling of peptides/proteins via thiol-maleimide coupling . This method exploits Michael addition chemistry to conjugate -labeled maleimides with cysteine residues, achieving high radiochemical purity (>95%) . Optimization of reaction pH (7.4–8.5) and temperature (25–37°C) minimizes side reactions .

Q. How are pyrrole-2,5-dione derivatives evaluated for therapeutic potential in preclinical studies?

- In vitro assays : Fluorometric GABA-transaminase inhibition assays compare IC values against reference standards (e.g., vigabatrin) .

- Cellular models : Anticancer activity is assessed via flow cytometry (apoptosis) and comet assays (DNA damage) .

- Pharmacokinetics : Radiolabeled analogs are tracked in vivo using PET imaging to evaluate biodistribution and target engagement .

Q. What safety considerations apply when handling these compounds?

Derivatives like 1-(4-hydroxyphenyl)pyrrole-2,5-dione are toxic via inhalation, dermal contact, or ingestion (Risk Phrases R23/24/25). Proper PPE (gloves, lab coats) and fume hoods are mandatory. Storage at –20°C in inert atmospheres (N or Ar) prevents decomposition .

Propriétés

IUPAC Name |

1-(2-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJZFBQEAZNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193656 | |

| Record name | Maleimide, N-o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4067-01-0 | |

| Record name | N-(2-Methylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4067-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Tolylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004067010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-o-Tolylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-o-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(ORTHO-TOLYL)-MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-2-TOLYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M9K7F3R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.